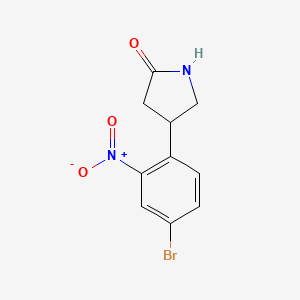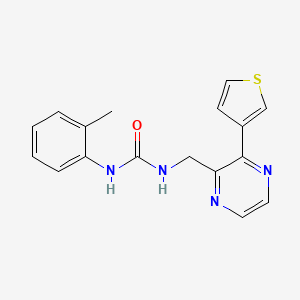
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has shown promising results in medicinal chemistry, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of P-glycoprotein, a protein that is involved in drug resistance in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea has a low toxicity profile and does not cause significant adverse effects in normal cells. However, it has been shown to induce apoptosis in cancer cells, leading to the activation of caspases and the release of cytochrome c. Additionally, this compound has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea in lab experiments include its high potency and selectivity towards cancer cells, its low toxicity profile, and its ability to overcome drug resistance in cancer cells. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea. These include the optimization of its synthesis method to improve yield and purity, the investigation of its activity against other types of cancer, the development of novel drug delivery systems to improve its bioavailability, and the exploration of its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea is a promising compound that has shown significant potential in the field of medicinal chemistry, particularly in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for its research and development. Overall, this compound represents a valuable tool for the development of novel cancer therapies and the advancement of scientific knowledge.
Synthesis Methods
The synthesis of 1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea involves the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with o-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with a reducing agent to yield the final product. This method has been optimized to provide high yields and purity of the compound.
Scientific Research Applications
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for chemotherapy. Additionally, this compound has shown activity against multidrug-resistant cancer cells, making it a potential alternative to conventional chemotherapy drugs.
properties
IUPAC Name |
1-(2-methylphenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-4-2-3-5-14(12)21-17(22)20-10-15-16(19-8-7-18-15)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCMEMHMFVEFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

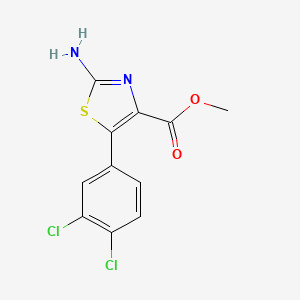
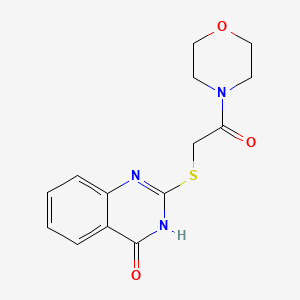
![1-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2544221.png)
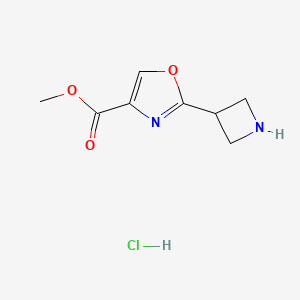
![2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol](/img/structure/B2544223.png)
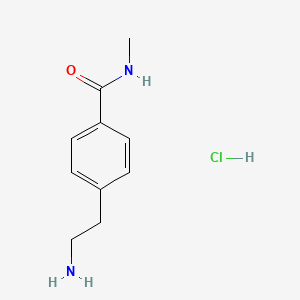
![7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2544225.png)
![Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate](/img/structure/B2544230.png)
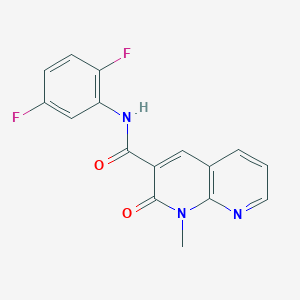
![(Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2544234.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2544235.png)
![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544237.png)
